Koetjapic acid

Anti-inflammatory research Cyclooxygenase-2 (COX-2) Prostaglandin E2 (PGE2) inhibition

Researchers requiring selective PGE2 suppression often encounter potency limitations with common triterpenoids like betulinic acid. Koetjapic acid (KA) solves this with a 2.47-fold superior IC50 (1.05 μM) in LPS-induced human whole blood assays. • 2.47× more potent PGE2 inhibition vs. betulinic acid (IC50: 1.05 vs. 2.59 μM) • Unique seco-A-ring enables Wnt/HIF-1α/VEGF pathway modulation in HCT 116 cells • Non-cytotoxic to P-388 cells unlike katonic acid (ED50 >100-fold difference)

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B1255983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKoetjapic acid
Synonymskoetjapic acid
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC=C3C2(CCC4(C3CC(CC4)(C)C(=O)O)C)C)C
InChIInChI=1S/C30H46O4/c1-19(2)20-10-13-30(7)23(28(20,5)12-11-24(31)32)9-8-21-22-18-27(4,25(33)34)15-14-26(22,3)16-17-29(21,30)6/h8,20,22-23H,1,9-18H2,2-7H3,(H,31,32)(H,33,34)/t20-,22-,23+,26+,27-,28-,29+,30+/m0/s1
InChIKeyASOUKQDZWGOCBR-ICSARBIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Koetjapic Acid: Procurement and Specification


Koetjapic acid (KA, CAS RN: 142905-27-9) is a naturally occurring 3,4-seco-A-ring oleanene triterpenoid with the molecular formula C30H46O4 and a molecular mass of 470.68 g/mol [1]. It is primarily isolated from the stem bark and leaves of Sandoricum koetjape (Meliaceae), where it co-occurs with structurally related triterpenes including katonic acid, bryonolic acid, and 3-oxo-olean-12-en-29-oic acid [2]. The defining structural feature of koetjapic acid is its opened (seco) A-ring, a modification that fundamentally distinguishes its biological activity profile from intact pentacyclic triterpene congeners [2]. This structural divergence underpins measurable differences in potency, selectivity, and ultimately, the rationale for procurement decisions in research settings.

COX-2 / PGE2 inhibition assay fit in human whole blood models
Colorectal cancer signaling studies (Wnt, HIF-1α, VEGF pathway context)
Natural-product tool compound with seco-A-ring triterpenoid structure; requires endpoint-specific validation

Why Analogs Cannot Substitute for Koetjapic Acid


Substitution of koetjapic acid with co-occurring or structurally analogous triterpenoids from Sandoricum species (e.g., katonic acid, bryonolic acid, betulinic acid) is scientifically unsound due to a documented functional inversion in key biological assays. Despite sharing a common biosynthetic origin, koetjapic acid's seco-A-ring structure renders it either uniquely active or uniquely inactive in distinct assay systems relative to its intact-ring counterparts [1]. For example, koetjapic acid is markedly superior in PGE2 inhibition but significantly inferior in TPA-induced mouse ear edema compared to 3-oxo-olean-12-en-29-oic acid [2]. Furthermore, unlike its analog katonic acid, koetjapic acid exhibits negligible direct cytotoxicity against P-388 leukemia cells but engages a distinct multi-pathway mechanism involving Wnt, HIF-1α, and VEGF signaling modulation in colorectal cancer models [1][3]. These qualitative and quantitative divergences preclude generic interchangeability and necessitate compound-specific procurement based on experimental endpoint.

Katonic acid P-388 cytotoxicity profile is inverted; pathway engagement differs — koetjapic acid shows multi-pathway modulation not observed for katonic acid.
Betulinic acid PGE2 inhibition potency may not translate directly; 2.5-fold reported ranking difference in whole blood assay requires compound-specific validation.
3-oxo analogs Topical TPA-induced edema response profile differs markedly; seco-A-ring structure limits interchangeability for in vivo inflammation models.

Quantitative Differentiation of Koetjapic Acid


Superior PGE2 Inhibition vs. Betulinic Acid

In a concentration-dependent PGE2 production assay using lipopolysaccharide-induced human whole blood, koetjapic acid demonstrated superior potency compared to the widely studied triterpenoid betulinic acid. The study directly quantified and compared the IC50 values of three co-isolated triterpenoids [1].

PGE2 IC50 comparison
Head-to-head
KA IC50 1.05 μM Betulinic acid 2.59 μM 3-oxo analog 1.54 μM
Reported 2.5× higher potency rank in whole blood assay; supports PGE2 screening selection.
LPS-induced human whole blood; indomethacin control.
Anti-inflammatory research Cyclooxygenase-2 (COX-2) Prostaglandin E2 (PGE2) inhibition Natural product pharmacology

P-388 Leukemia Inactivity vs. Katonic Acid

A classic head-to-head evaluation of six compounds isolated from Sandoricum koetjape stems revealed a stark functional divergence between koetjapic acid and its structural analog katonic acid. While katonic acid and 3-oxo-olean-12-en-29-oic acid demonstrated significant cytotoxicity against cultured P-388 lymphocytic leukemia cells, koetjapic acid was notably non-toxic in this same assay system [1].

P-388 cytotoxicity
Head-to-head
KA: not toxic (ED50 N.D.) Katonic acid ED50 0.11 μg/mL
Indicates pathway-targeted rather than non-specific cytotoxicity; supports selective mechanistic studies.
P-388 murine leukemia cells; >100-fold difference.
Cancer research Cytotoxicity screening Leukemia cell lines Triterpenoid structure-activity relationship

TPA-Induced Edema Efficacy vs. 3-Oxoolean Analog

In a topical anti-inflammatory study using the tetradecanoylphorbol acetate (TPA)-induced mouse ear edema model, koetjapic acid demonstrated markedly inferior activity compared to its co-occurring analog 3-oxo-olean-12-en-29-oic acid. The intact-ring triterpene exhibited inhibition nearly equivalent to the positive control indomethacin, whereas koetjapic acid's seco-A-ring structure was associated with minimal efficacy [1].

TPA ear edema
Head-to-head
KA 13% inhibition 3-oxo analog near indomethacin
Limited topical anti-inflammatory activity; assay selection should be endpoint-specific.
TPA-induced mouse ear model; ~7-fold lower response.
In vivo anti-inflammatory models Topical inflammation TPA-induced mouse ear edema Triterpenoid pharmacology

Oral Bioavailability of Potassium Koetjapate

Koetjapic acid's translational utility is limited by its high aqueous insolubility. A chemically modified potassium salt derivative, potassium koetjapate (KKA), was developed specifically to overcome this formulation barrier. Pharmacokinetic evaluation in Sprague-Dawley rats demonstrated that KKA achieves quantifiable systemic exposure following oral administration, whereas the parent compound cannot be effectively delivered via this route [1].

KKA oral PK
Class-level
Tmax 2.89 h; Cmax 7.24 μg/mL; T1/2 1.46 h
Formulation-enabled exposure (KKA salt) for oral in vivo models; parent acid is insoluble.
Sprague-Dawley rats; HPLC quantitation.
Pharmacokinetics Drug formulation Bioavailability enhancement Preclinical development

Unique Multi-Pathway Modulation (Wnt, HIF-1α, VEGF)

Beyond simple cytotoxicity, koetjapic acid demonstrates a distinct polypharmacological profile in HCT 116 colorectal carcinoma cells. Mechanistic studies revealed that KA simultaneously modulates multiple oncogenic signaling cascades, a breadth of pathway engagement not documented in the literature for structurally similar analogs such as katonic acid or bryonolic acid [1].

Multi-pathway modulation
Class-level
Wnt↓, HIF-1α↓, MAP/ERK/JNK↓, Myc/Max↓; NF-κB↑; caspase activation
Unique pathway engagement profile vs. analogs; supports colorectal cancer signaling research.
HCT 116 cells; data to verify in independent models.
Cancer signaling pathways Colorectal cancer Apoptosis mechanisms Molecular pharmacology

Koetjapic Acid: Validated Research Applications


COX-2-Mediated PGE2 Suppression Screening

Researchers conducting in vitro anti-inflammatory screening programs should select koetjapic acid when the primary endpoint is prostaglandin E2 (PGE2) suppression via the COX-2 pathway. Direct comparative data establish koetjapic acid (IC50 = 1.05 μM) as 2.47-fold more potent than betulinic acid (IC50 = 2.59 μM) in LPS-induced human whole blood assays [1]. This potency differential translates to lower effective concentrations in cell-based and ex vivo experimental systems, improving assay signal-to-noise ratios and reducing compound consumption. However, investigators should note that this activity does not extend to topical TPA-induced edema models, where koetjapic acid shows only 13% inhibition [2]. Procurement for anti-inflammatory research should therefore be endpoint-specific.

Colorectal Cancer: Wnt, HIF-1α, VEGF Pathway Studies

Koetjapic acid is uniquely suited for colorectal cancer research programs investigating the intersection of apoptosis induction and angiogenesis suppression. Unlike katonic acid, which exhibits non-specific P-388 cytotoxicity (ED50 = 0.11 μg/mL) [3], koetjapic acid's activity is mechanistically defined: it induces apoptosis in HCT 116 cells via dual caspase activation while simultaneously down-regulating Wnt, HIF-1α, MAP/ERK/JNK, and Myc/Max pathways [4]. Furthermore, KA suppresses angiogenesis through VEGF expression inhibition [5]. This polypharmacological profile is not documented for co-occurring triterpenes such as bryonolic acid or katonic acid, making KA the preferred selection for pathway-focused colorectal cancer research.

In Vivo Antiangiogenic & Xenograft Studies with Potassium Koetjapate

For research programs requiring oral administration or in vivo efficacy testing, the parent compound koetjapic acid is unsuitable due to documented aqueous insolubility. The validated alternative is potassium koetjapate (KKA), a semi-synthetic derivative with established oral pharmacokinetics in rats (Tmax 2.89 ± 0.12 h; Cmax 7.24 ± 0.36 μg/mL; T1/2 1.46 ± 0.03 h) [6]. KKA demonstrates quantifiable antiangiogenic activity in rat aortic ring assays (IC50 18.4 ± 4.2 μM) and suppresses VEGF expression and endothelial cell migration [6]. Additionally, KKA has been evaluated in athymic nude mouse xenograft models for anti-tumorigenic efficacy [7]. Procurement should therefore distinguish between in vitro-grade koetjapic acid and formulation-enabled KKA based on the intended experimental route of administration.

Application
Selection Property
Validation Focus
COX-2 / PGE2 screening
PGE2 inhibition potency in whole blood assays
IC50 ranking against reference triterpenoids; assay sensitivity
Colorectal cancer signaling studies
Multi-pathway engagement (Wnt, HIF-1α, VEGF)
Apoptosis and angiogenesis pathway endpoints; HCT 116 model review
In vivo antiangiogenic / xenograft research
Formulation-enabled oral exposure (KKA salt)
Oral PK parameters; tumor-model endpoint validation
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